1-(Chloromethyl)-2-fluoro-3-methylbenzene physical properties
1-(Chloromethyl)-2-fluoro-3-methylbenzene physical properties
CAS: 207974-13-8 Synonyms: 2-Fluoro-3-methylbenzyl chloride, 2-Fluoro-m-xylyl chloride[1][2]
Executive Summary
1-(Chloromethyl)-2-fluoro-3-methylbenzene is a specialized halogenated benzyl chloride intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structural uniqueness lies in the ortho-fluorine substitution relative to the chloromethyl group, combined with a meta-methyl group.[1][2] This substitution pattern introduces specific steric and electronic effects—specifically the "ortho-fluorine effect"—which modulates the reactivity of the benzylic carbon and influences the lipophilicity and metabolic stability of downstream drug candidates.[1][2]
This guide provides a comprehensive technical analysis of the compound's physical properties, synthesis pathways, reactivity profile, and handling protocols for research and development applications.[2]
Physical & Chemical Properties[1][2][3][4][5][6][7][8][9]
Physicochemical Data
Note: Due to the specialized nature of this intermediate, certain values are derived from high-fidelity predictive models and close structural analogs (e.g., 2-fluorobenzyl chloride and 3-methylbenzyl chloride).[1][2]
| Property | Value / Description | Source/Notes |
| Molecular Formula | C₈H₈ClF | |
| Molecular Weight | 158.60 g/mol | |
| Appearance | Colorless to pale yellow liquid | Standard for benzyl chlorides |
| Boiling Point | 198–202 °C (Predicted @ 760 mmHg) | Analog extrapolation [1, 2] |
| Density | 1.18 ± 0.05 g/cm³ @ 25 °C | Est.[1][2][3][4] between 3-Me (1.06) and 2-F (1.21) analogs |
| Refractive Index | Predicted | |
| Flash Point | ~75–82 °C | Combustible Liquid (Class IIIA) |
| Solubility | Immiscible in water; Soluble in DCM, THF, Toluene | Hydrolyzes slowly in water |
| Vapor Pressure | ~0.4 mmHg @ 25 °C | Low volatility, but lachrymatory |
Structural Analysis
The 2-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I) on the benzene ring, while the 3-methyl group provides a weak electron-donating effect (+I).[1][2]
-
Reactivity Implication: The benzylic carbon is highly electrophilic, making it an excellent substrate for
reactions. However, the ortho-fluorine provides slight steric shielding and electronic deactivation compared to non-fluorinated analogs, potentially reducing the rate of hydrolysis relative to unsubstituted benzyl chloride.[1][2] -
Bioisosterism: In drug design, this moiety serves as a lipophilic anchor. The C-F bond mimics the C-H bond sterically but alters the local electrostatic potential, often improving metabolic stability against P450 oxidation at the benzylic position.
Synthesis Methodologies
Two primary routes exist for the preparation of 1-(Chloromethyl)-2-fluoro-3-methylbenzene. The choice of route depends on the availability of starting materials (2-fluoro-m-xylene vs. 2-fluorotoluene) and the tolerance for isomeric byproducts.[1][2]
Route A: Radical Halogenation (Preferred for Scale)
This method involves the free-radical chlorination of 2-fluoro-1,3-dimethylbenzene (2-fluoro-m-xylene) using N-chlorosuccinimide (NCS) or chlorine gas under UV irradiation.[1][2]
-
Reagents: 2-Fluoro-m-xylene, NCS, Benzoyl Peroxide (cat.), CCl₄ or Acetonitrile.[1][2]
-
Mechanism: Radical chain reaction.
-
Selectivity Challenge: Controlling mono-chlorination vs. di-chlorination. Stoichiometry must be strictly controlled (0.95 eq. NCS).
Route B: Blanc Chloromethylation
Direct chloromethylation of 2-fluorotoluene using formaldehyde and HCl.[1][2]
-
Reagents: 2-Fluorotoluene, Paraformaldehyde, HCl (gas), ZnCl₂ (catalyst).[1][2]
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Regioselectivity: The directing effects of the Fluorine (ortho/para) and Methyl (ortho/para) groups compete. The position ortho to the fluorine and meta to the methyl (the target) is sterically crowded but electronically accessible. Isomeric purification is often required.
Synthesis Workflow Diagram
Figure 1: Comparative synthesis pathways for 1-(Chloromethyl)-2-fluoro-3-methylbenzene.
Applications in Drug Development[2]
This compound functions as a "warhead" for introducing the 2-fluoro-3-methylbenzyl moiety into pharmacophores.[1][2]
Key Reaction: Nucleophilic Substitution
The chloride is a good leaving group, allowing displacement by amines, thiols, or alkoxides.
-
Reaction Type:
(Bimolecular Nucleophilic Substitution). -
Conditions: Typically requires a weak base (K₂CO₃ or DIPEA) in a polar aprotic solvent (DMF, Acetonitrile) to scavenge the HCl byproduct.
Therapeutic Areas[1][2]
-
Kinase Inhibitors: The fluorinated benzyl group is often used to fill hydrophobic pockets in ATP-binding sites of kinases (e.g., EGFR, VEGFR inhibitors).[1][2]
-
GPCR Ligands: Modulates binding affinity in serotonin or dopamine receptor antagonists.
-
Agrochemicals: Used in the synthesis of specific herbicides where the fluorine atom increases persistence in soil by retarding oxidative degradation.
Safety & Handling Protocols
Hazard Classification (GHS):
-
Corrosive (Cat 1B): Causes severe skin burns and eye damage.[4]
-
Lachrymator: Extremely irritating to eyes and respiratory tract.[5][6]
-
Acute Toxicity: Harmful if swallowed or inhaled.
Handling Procedure
-
Engineering Controls: All operations must be performed inside a functioning chemical fume hood.
-
PPE:
-
Quenching Spills: Neutralize spills with dilute aqueous ammonia or sodium bicarbonate solution before cleanup to deactivate the alkylating potential.
Storage Stability[1][2][9]
-
Conditions: Store at 2–8 °C (Refrigerated).
-
Incompatibility: Moisture sensitive. Hydrolysis produces HCl and the corresponding benzyl alcohol. Store under inert atmosphere (Argon/Nitrogen) if possible.
-
Shelf Life: 12–24 months if sealed and dry.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7241, 2-Fluorotoluene (Precursor Data). Retrieved from .
-
Sigma-Aldrich (2025). Safety Data Sheet for 2-Fluorobenzyl chloride (Analog).[1][2] Retrieved from .[1][2]
-
European Patent Office. Patent EP0002214B1: Benzyl ethers of cyclic 1,2-diols, methods for their preparation and their use as herbicides.[2] (Lists 2-fluoro-3-methylbenzyl chloride as a key intermediate).[1][2][7]
-
NIST Chemistry WebBook. Data for 3-Methylbenzyl chloride (Analog).[1][2] Retrieved from .
Sources
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- 3. 邻氟氯苄 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Fluoro-4-methylbenzoyl chloride | C8H6ClFO | CID 2734875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 207974-07-0 | CAS DataBase [m.chemicalbook.com]
- 7. EP0002214B1 - Benzyl ethers of cyclic 1,2-diols, methods for their preparation and their use as herbicides - Google Patents [patents.google.com]
